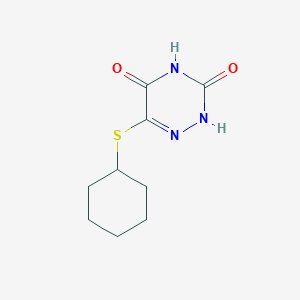
6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione is a heterocyclic compound that belongs to the class of 1,2,4-triazines This compound is characterized by the presence of a cyclohexylsulfanyl group attached to the triazine ring The triazine ring is a six-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione can be achieved through several methods. One common approach involves the nucleophilic substitution of cyanuric chloride with cyclohexylthiol. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and is carried out under reflux conditions. The resulting product is then purified through recrystallization or chromatography .
Another method involves the photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines. This light-induced method is independent of traditional methodologies and can be powered by sunlight, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the scalability of the photoinduced method allows for the synthesis of derivatives on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticancer, antiviral, and antifungal agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione can be compared with other similar compounds, such as:
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: This compound has a hydroxyl group instead of a cyclohexylsulfanyl group, which affects its chemical reactivity and biological activity.
1,2,4-triazine-3,5(2H,4H)-dione: The parent compound without any substituents, which serves as a reference for studying the effects of different substituents on the triazine ring.
Eigenschaften
CAS-Nummer |
90792-89-5 |
|---|---|
Molekularformel |
C9H13N3O2S |
Molekulargewicht |
227.29 g/mol |
IUPAC-Name |
6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H13N3O2S/c13-7-8(11-12-9(14)10-7)15-6-4-2-1-3-5-6/h6H,1-5H2,(H2,10,12,13,14) |
InChI-Schlüssel |
RKDNTUCPZMXXNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)SC2=NNC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


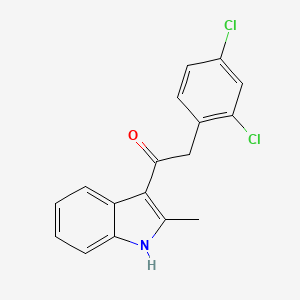
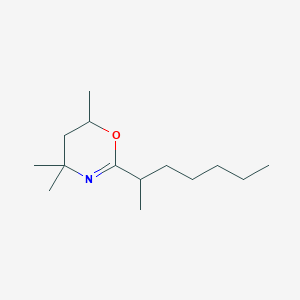


![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)

![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)
![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)
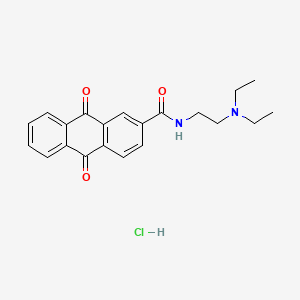

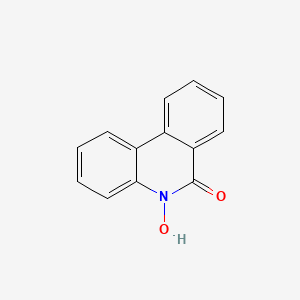
![2-[(Dimethylamino)methyl]-N1,N1,N3,N3-tetramethyl-1,3-propanediamine](/img/structure/B13999495.png)

![Diethyl[(3,4-dimethylphenyl)amino]propanedioate](/img/structure/B13999499.png)
